molecular formula C20H16N2O2 B1240226 Xanthocillin X dimethyl ether CAS No. 4464-33-9

Xanthocillin X dimethyl ether

Cat. No.: B1240226
CAS No.: 4464-33-9
M. Wt: 316.4 g/mol
InChI Key: VJKZMXOJMQCHRI-AXPXABNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthocillin X permethyl ether is typically isolated from fungal extracts, specifically from the Basipetospora species . The extraction process involves culturing the fungus under specific conditions and then isolating the compound using various chromatographic techniques.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound’s production on a larger scale would likely involve optimizing the fungal culture conditions and improving the extraction and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Xanthocillin X permethyl ether undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Xanthocillin X permethyl ether has a wide range of scientific research applications :

Mechanism of Action

Xanthocillin X permethyl ether exerts its effects through several mechanisms :

    Amyloid-beta 42 Lowering: The compound reduces amyloid-beta 42 levels, which is beneficial in the context of Alzheimer’s disease.

    Antibacterial Activity: It binds to copper (II) ions, disrupting copper-dependent enzymes in bacteria.

    Antifungal Activity: The compound’s antifungal properties are attributed to its ability to disrupt fungal cell wall synthesis.

Comparison with Similar Compounds

Uniqueness: Xanthocillin X permethyl ether is unique due to its dual activity as an amyloid-beta 42 lowering agent and its potent antibacterial and antifungal properties. Its ability to bind copper (II) ions and disrupt copper-dependent enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

1-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKZMXOJMQCHRI-AXPXABNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\[N+]#[C-])/C(=C/C2=CC=C(C=C2)OC)/[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146596
Record name 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4464-33-9
Record name 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4464-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthocillin dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOCILLIN X DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2QBX70049
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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